Quantified Kinase Selectivity: AZ191 vs. DYRK1A and DYRK2 in Cell-Free Assays
In a standardized in vitro radioactivity-based substrate phosphorylation assay, AZ191 demonstrates an IC50 of 17 nM against DYRK1B. This represents a 5-fold increase in potency over DYRK1A (IC50 = 88 nM) and a 110-fold increase over DYRK2 (IC50 = 1,890 nM) [1]. This selectivity window is critical for minimizing off-target effects in cellular models where DYRK1A or DYRK2 may have confounding activities.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | DYRK1B IC50 = 17 nM |
| Comparator Or Baseline | DYRK1A IC50 = 88 nM; DYRK2 IC50 = 1,890 nM |
| Quantified Difference | 5-fold more potent vs. DYRK1A; 110-fold more potent vs. DYRK2 |
| Conditions | In vitro radioactivity-based substrate phosphorylation assay |
Why This Matters
Procurement of AZ191 over a pan-DYRK inhibitor ensures that observed cellular phenotypes can be confidently linked to DYRK1B inhibition, reducing experimental noise from DYRK1A or DYRK2 cross-reactivity.
- [1] Chemical Probes Portal. (n.d.). AZ191. Retrieved April 21, 2026. View Source
